5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine
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Overview
Description
5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine typically involves multicomponent reactions. One common method is the condensation of appropriate amines with α-halogenoketones, followed by cyclization . Another approach involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones .
Industrial Production Methods: the general principles of multicomponent reactions and cyclization processes are likely employed on a larger scale, with optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ethoxy group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Saturated heterocycles.
Substitution: Substituted thiazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound and its derivatives have shown promise in various biological assays, including antibacterial, antifungal, and anticancer activities. These properties make it a valuable candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The exact mechanism of action of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
2,3,6,7-Tetrahydro-1,4-diazepine: Similar in structure but contains nitrogen atoms instead of sulfur.
4,5,6,7-Tetrahydro-1,2,3-thiadiazepine: Contains an additional nitrogen atom in the ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: A related heterocyclic compound with different biological activities
Uniqueness: 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is unique due to its specific combination of sulfur and nitrogen atoms in a seven-membered ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
10244-04-9 |
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Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
5-ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine |
InChI |
InChI=1S/C7H13NOS/c1-2-9-7-3-5-10-6-4-8-7/h2-6H2,1H3 |
InChI Key |
JAIZFKQJHCXSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCSCC1 |
Origin of Product |
United States |
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